

The Absolute Configuration of Paniculidine A: A Technical Guide

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Compound of Interest

Compound Name: (±)-Paniculidine A

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This guide provides a detailed overview of the determination of the absolute configuration of Paniculidine A, a monochiral indole alkaloid. The focus is on the experimental data and methodologies that have been pivotal in establishing its stereochemistry.

Core Findings: The R-Configuration of Natural Paniculidine A

The absolute configuration of naturally occurring Paniculidine A has been established as R. This was determined through the enantioselective synthesis of its S-enantiomer and a comparison of its properties with the natural product. The synthesis of (S)-Paniculidine A confirmed that the natural alkaloid belongs to the R-series.^{[1][2]}

Quantitative Data Summary

The determination of the absolute configuration of Paniculidine A relied on the measurement of specific rotation at various stages of the synthesis of its S-enantiomer. This data, along with the data for the final product, is summarized in the table below.

Compound	Formula	Specific Rotation $[\alpha]_D$ (c, solvent)
(S)-N-Tosyl-3-(4-methylpent-1-en-yl)indole	C ₂₃ H ₂₅ NO ₂ S	+82.7° (c 1.64, CHCl ₃) at 25°C
(S)-N-Tosyl-3-(4-methylpentyl)indole	C ₂₃ H ₂₇ NO ₂ S	+8.7° (c 1.64, CHCl ₃) at 27°C
(S)-Paniculidine A	C ₁₆ H ₂₁ N	+27.3° (c 1.78, CHCl ₃) at 24°C

Data sourced from Czeskis and Moissenkov, J. CHEM. SOC. PERKIN TRANS. I 1989.[1]

Experimental Protocols

The absolute configuration of Paniculidine A was established by synthesizing its enantiomer, (S)-Paniculidine A, from a starting material of known chirality, (4R)-5-acetoxy-4-methylpentanoic acid. The key experimental steps are outlined below.

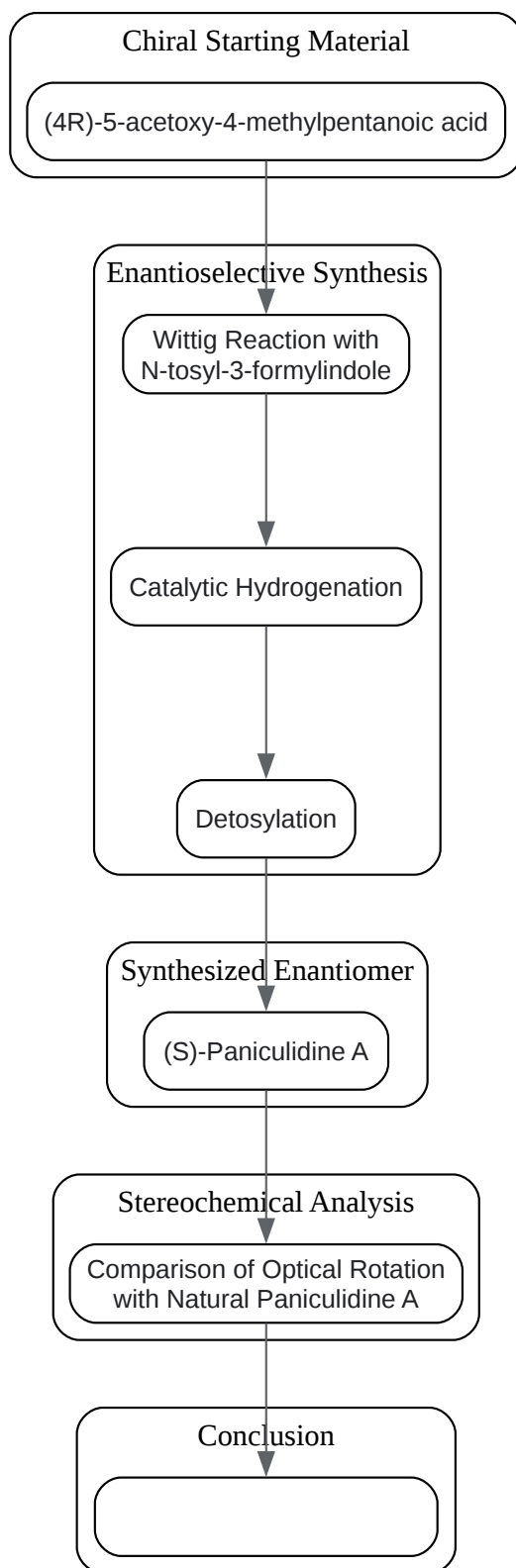
Synthesis of the S-Enantiomer of Paniculidine A

- **Starting Material:** The synthesis commenced with (4R)-5-acetoxy-4-methylpentanoic acid, a readily available chiral building block.
- **Wittig Reaction:** A crucial step involved the Wittig reaction of N-tosyl-3-formylindole with a phosphorane generated from a chiral precursor derived from the starting material. This reaction produced the disubstituted cis-olefin, (S)-N-Tosyl-3-(4-methylpent-1-en-yl)indole, with high stereoselectivity (>98%).
- **Catalytic Hydrogenation:** The olefinic double bond in the product from the Wittig reaction was then quantitatively hydrogenated to yield (S)-N-Tosyl-3-(4-methylpentyl)indole.
- **Detosylation:** The final step was the removal of the tosyl protecting group, which was achieved in a quantitative yield using a high-pressure technique, affording (S)-Paniculidine A.

The synthesized (S)-Paniculidine A exhibited a positive specific rotation ($[\alpha]_D^{24} +27.3^\circ$), which is opposite to that of the natural Paniculidine A. This unequivocally established the absolute configuration of the natural product as R.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the experimental workflow used to determine the absolute configuration of Paniculidine A.

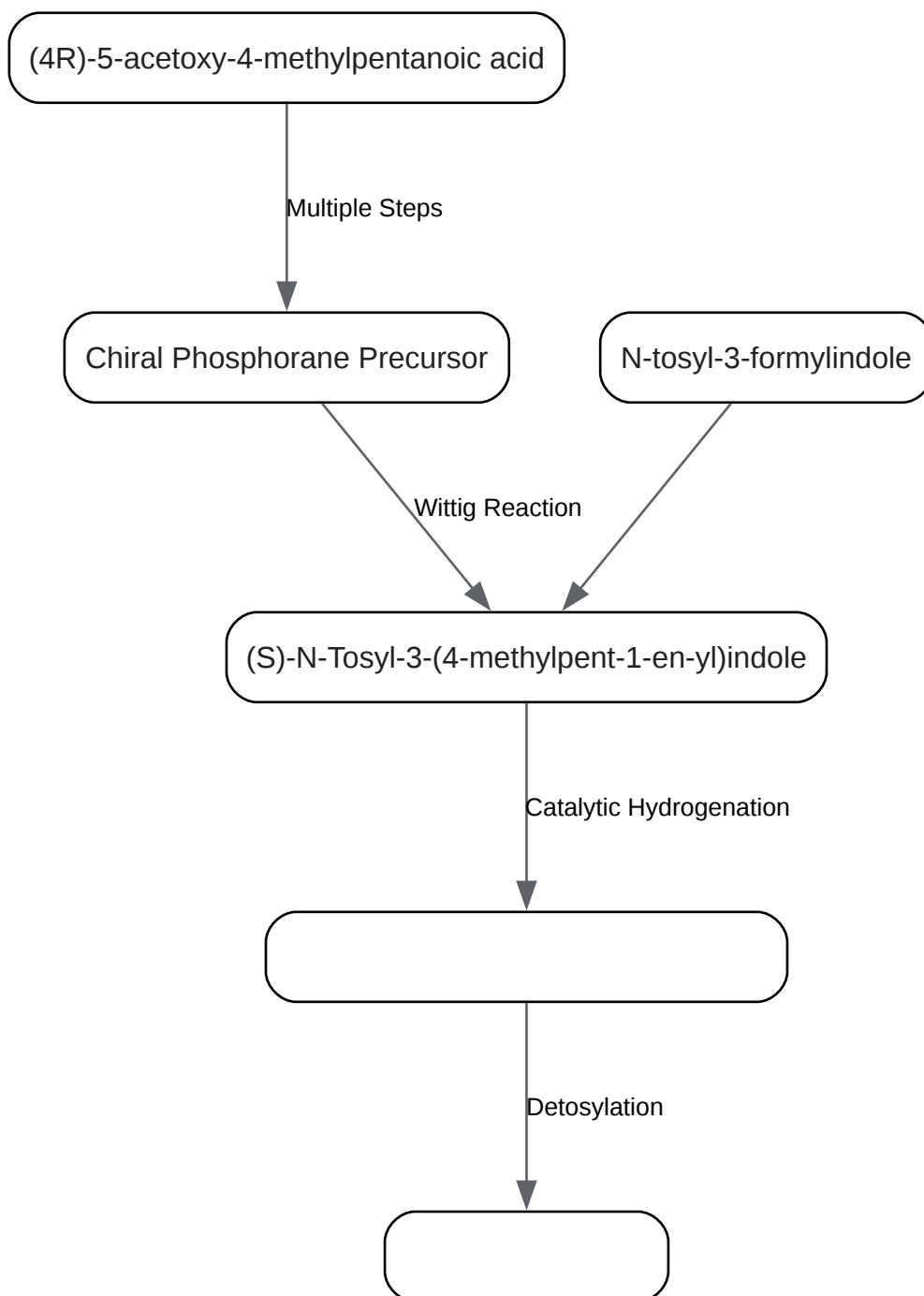


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Experimental workflow for determining the absolute configuration of Paniculidine A.

Synthetic Pathway of (S)-Paniculidine A

The chemical transformations involved in the synthesis of (S)-Paniculidine A are depicted in the following pathway diagram.



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Key synthetic transformations in the preparation of (S)-Paniculidine A.

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References

- 1. Synthesis of the S-enantiomer of paniculidine A: absolute R-configuration of the natural paniculidines A and B - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of the S-enantiomer of paniculidine A: absolute R-configuration of the natural paniculidines A and B - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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